![molecular formula C21H20N2O3 B2798659 [2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate CAS No. 338413-65-3](/img/structure/B2798659.png)
[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate, also known as MPPC, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the carbamate family and has been shown to have several interesting properties that make it a valuable tool for researchers in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of complex molecules often involves the creation of new chemical bonds and the formation of intricate structures. A study by Kose and McKee (2011) describes the synthesis of a compound through Schiff base condensation, highlighting the importance of hydrogen bonding and π–π interactions in the stabilization of the molecular structure, which is relevant to the synthesis and structural elucidation of similar carbamate compounds (Kose & McKee, 2011).
Herbicidal Activity
Research into the herbicidal activity of aryl(4-substituted pyridin-3-yl)methyl carbamates by Nakayama et al. (2012) revealed that structural variations, particularly in the aryl and carbamoyl groups, significantly affect the compounds' efficacy against weeds. This study underscores the potential agricultural applications of carbamate derivatives in developing new herbicides (Nakayama et al., 2012).
Antitumor Applications
The synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate by Gan et al. (2021) explores its significance as an intermediate in antitumor drug development. This highlights the role of carbamate derivatives in medicinal chemistry, particularly in the design of small molecular inhibitors for cancer treatment (Gan et al., 2021).
Catalysis and Oxidation Processes
A study on the oxidation chemistry of C–H bonds by mononuclear iron complexes derived from tridentate ligands containing phenolato function by Choudhary et al. (2017) illustrates the applicability of carbamate and related compounds in catalysis. This research provides insight into the efficiency and selectivity of oxidation processes, which are crucial in various industrial and synthetic applications (Choudhary et al., 2017).
Photocytotoxicity and Cellular Uptake
Basu et al. (2015) report on iron(III) complexes of pyridoxal Schiff base for enhanced cellular uptake with selectivity and remarkable photocytotoxicity. This study indicates the potential use of carbamate derivatives in photodynamic therapy, demonstrating how modifications in molecular structure can lead to significant differences in biological activity (Basu et al., 2015).
Propiedades
IUPAC Name |
[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-9-11-18(12-10-15)26-20-17(7-5-13-22-20)14-25-21(24)23-19-8-4-3-6-16(19)2/h3-13H,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFDFNMKXADWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)COC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
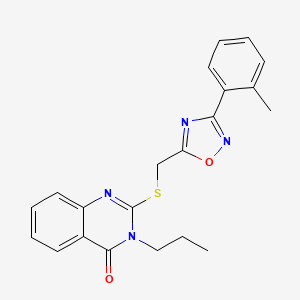
![N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)pyrimidine-2-carboxamide hydrochloride](/img/structure/B2798577.png)
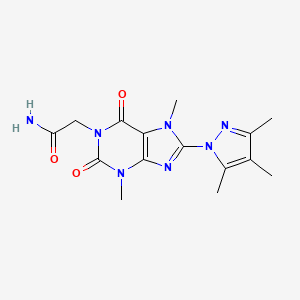

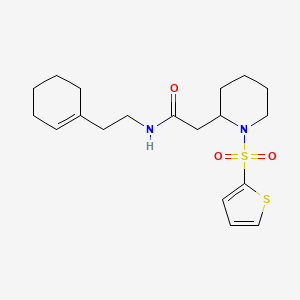
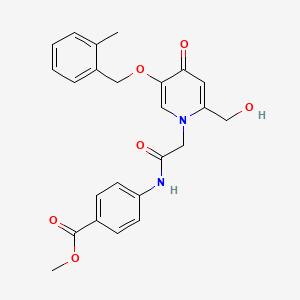
![2-((4-chlorobenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798590.png)
![N-(2-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2798591.png)
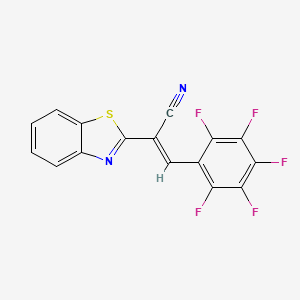
![9-benzyl-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2798595.png)
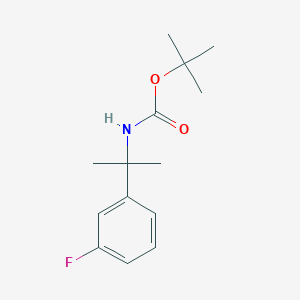
![2-(4-isopropylphenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2798597.png)

![2-(2-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2798599.png)
